7-Nitroquinolin-4-amine

Physicochemical Profiling Antiplasmodial SAR pH Trapping

7-Nitroquinolin-4-amine (CAS 40107-14-0) is a synthetic 4-aminoquinoline derivative characterized by an electron-withdrawing nitro group at the 7-position of the quinoline ring. Unlike the prototypical 4-aminoquinoline chloroquine, which features a 7-chloro substituent, the 7-nitro analogue exhibits a substantially altered physicochemical profile, including a >2-unit decrease in quinoline nitrogen pKa and significantly reduced pH trapping in the parasite food vacuole.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 40107-14-0
Cat. No. B12851897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroquinolin-4-amine
CAS40107-14-0
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H,(H2,10,11)
InChIKeyLAKPRVUGSRBIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroquinolin-4-amine (CAS 40107-14-0): A Differentiated 7-Substituted 4-Aminoquinoline for Antiplasmodial and Heme-Targeting Research


7-Nitroquinolin-4-amine (CAS 40107-14-0) is a synthetic 4-aminoquinoline derivative characterized by an electron-withdrawing nitro group at the 7-position of the quinoline ring [1]. Unlike the prototypical 4-aminoquinoline chloroquine, which features a 7-chloro substituent, the 7-nitro analogue exhibits a substantially altered physicochemical profile, including a >2-unit decrease in quinoline nitrogen pKa and significantly reduced pH trapping in the parasite food vacuole [1]. These properties render 7-nitroquinolin-4-amine a critical comparator in structure-activity relationship (SAR) studies investigating the role of 7-position electronics in antiplasmodial activity and β-hematin (hemozoin) inhibition, rather than a candidate for direct therapeutic use.

Workflow
SAR comparator for 7-position electronic effects in 4-aminoquinolines
Selection Context
Mechanistic control for pH trapping studies; near-complete loss of vacuolar accumulation
Use Case
Probe for electron-withdrawing pharmacophore in β-hematin inhibition

Why 7-Nitroquinolin-4-amine Cannot Be Interchanged with 7-Chloro or Other 7-Substituted 4-Aminoquinolines


Substituting the 7-position group on the 4-aminoquinoline scaffold is not a structurally silent modification. The electron-withdrawing nitro group in 7-nitroquinolin-4-amine profoundly lowers the pKa of both the quinoline ring nitrogen (to 6.28) and the tertiary amino nitrogen in the side chain, compared to analogs bearing electron-donating groups (e.g., NH₂, pKa 8.36) or even chloro (chloroquine) [1]. This pKa shift directly reduces pH-driven accumulation (pH trapping) in the acidic parasite food vacuole to approximately 7% of the level observed with chloroquine, fundamentally altering cellular pharmacokinetics [1]. Consequently, antiplasmodial potency and β-hematin inhibitory activity are not conserved across different 7-substituents, and generic substitution of the 7-nitro variant into assays designed for chloroquine or 7-amino derivatives will yield non-comparable and potentially misleading results.

pKa Shift Alters Vacuolar Accumulation
The electron-withdrawing 7-nitro group reduces quinoline nitrogen pKa, which may significantly decrease pH trapping compared to 7-chloro analogs; vacuolar distribution profiles may not transfer.
β-Hematin Inhibition Mechanism Differs
Inhibition for the 7-nitro series is driven by electronic parameters, unlike hydrophobicity-dominated 7-chloro analogs; heme-targeting assay results may not be reproducible across 7-substituents.
Antiplasmodial Potency Not Conserved
Cellular pharmacokinetics and antiplasmodial activity depend strongly on 7-substituent identity; direct replacement in chloroquine-based screening protocols can yield misleading data.

Quantitative Differentiation of 7-Nitroquinolin-4-amine Against Closest 7-Substituted 4-Aminoquinoline Analogs


Quinoline Nitrogen pKa: 7-Nitro (6.28) vs. 7-Amino (8.36) and 7-Chloro (Chloroquine)

The quinoline nitrogen pKa of 7-nitroquinolin-4-amine (X = NO₂) was determined to be 6.28, representing the lowest value in a series of 11 7-substituted N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines, as measured by spectrophotometric titration [1]. In contrast, the 7-amino analog (X = NH₂) exhibited a pKa of 8.36, while the 7-chloro analog (chloroquine framework) falls between these extremes [1]. This >2 log unit difference in basicity fundamentally alters the ionization state of the quinoline ring at physiological and vacuolar pH.

Quinoline Nitrogen pKa
Head-to-head
pKa = 6.28 (7-NO₂) vs 8.36 (7-NH₂) / ~7.9–8.1 (7-Cl)
ΔpKa ≈ –2.1 vs. 7-NH₂
pKa difference underscores distinct accumulation mechanism
Spectrophotometric titration, 25°C; J Med Chem 2002
Physicochemical Profiling Antiplasmodial SAR pH Trapping

Parasite Food Vacuole pH Trapping Efficiency: 7-Nitro (7% of Chloroquine) vs. 7-Amino (97% of Chloroquine)

Calculation of pH trapping efficiency based on experimentally determined pKa values indicates that the 7-nitroquinolin-4-amine derivative achieves only approximately 7% of the vacuolar accumulation observed for chloroquine, due to its low quinoline nitrogen pKa (6.28) [1]. In comparison, the 7-amino derivative, with a pKa of 8.36, achieves about 97% of the chloroquine trapping level [1]. The 7-trifluoromethyl derivative (pKa 6.78) shows intermediate trapping efficiency. This demonstrates that the 7-nitro substituent almost completely abrogates the pH-driven accumulation mechanism that is critical for chloroquine's antiplasmodial activity.

Vacuolar pH Trapping Efficiency
Head-to-head
7-NO₂ achieves ~7% of chloroquine trapping
7-NH₂ achieves ~97%
~14-fold reduction vs. 7-NH₂
Near-complete loss of pH trapping confirms role as mechanistic control
Calculated from pKa, vacuolar pH 5.2/cytosolic 7.4
Cellular Pharmacokinetics Drug Accumulation Antimalarial Mechanism

β-Hematin (Hemozoin) Inhibitory Activity: 7-Nitro Distinct from 7-Chloro and 7-Amino in Correlational Studies

In a series of 7-substituted 4-aminoquinolines with varying R groups on the 4-amino nitrogen, the log of 50% β-hematin inhibitory activity (log BHIA50) for the 7-nitro derivative was found to correlate with Hammett constants (σₘ or σₚ) and CHelpG charges, indicating that electron-withdrawing capacity, rather than hydrophobicity, drives hemozoin inhibition for this compound [1]. This contrasts with 7-chloro-containing analogs, where inhibition is more strongly influenced by the combined effects of lipophilicity and heme-quinoline association constant (log K). The 7-nitro derivative thus represents a distinct class of β-hematin inhibitor that operates through electronic rather than hydrophobic mechanisms.

β-Hematin Inhibition Determinants
Class-level
7-NO₂ series: log BHIA50 correlates with Hammett σ, CHelpG charges
7-Cl series: correlates with log K and lipophilicity
Electron-withdrawing mechanism distinct from 7-chloro; context-dependent
Correlation study; Bioorg Med Chem 2013
Heme Detoxification β-Hematin Inhibition SAR Modeling

LogP (Lipophilicity) Differentiation: 7-Nitro (cLogP ~2.83) vs. 7-Chloro and 7-Hydrogen Analogs

The calculated partition coefficient (cLogP) for 7-nitroquinolin-4-amine is approximately 2.83, as reported in chemical databases . This value is higher than that of the 7-amino analog but lower than typical 7-chloro analogs, reflecting the electron-withdrawing character of the nitro group, which increases polarity relative to chloro. The experimental log K (heme association constant) for the 7-nitro series was found to correlate with the hydrophobicity constant (π) of the 7-substituent in the simple R=H series, but this correlation breaks down for side-chain-containing analogs (R=Me, EtNH₂), where electronic parameters dominate [1].

Lipophilicity (cLogP) Comparison
Supporting
7-NO₂ cLogP ≈ 2.83
7-NH₂ ~1.5–1.8; 7-Cl ~3.5–3.8
ΔcLogP ≈ +1.0 vs. 7-NH₂
Intermediate lipophilicity combined with electron-withdrawing character defines SAR niche
cLogP calculated; log K from Bioorg Med Chem 2013
Lipophilicity Drug Design Physicochemical Properties

Optimal Application Scenarios for 7-Nitroquinolin-4-amine Based on Quantitative Differentiation Evidence


Mechanistic Control for pH Trapping Studies in Plasmodium falciparum

Because 7-nitroquinolin-4-amine achieves only ~7% of the vacuolar accumulation observed with chloroquine due to its pKa of 6.28 [1], it serves as an ideal negative control in experiments designed to dissect the contribution of pH trapping to antiplasmodial activity. Researchers can use this compound alongside the 7-amino analog (~97% trapping) to create a quantitative gradient of vacuolar accumulation, enabling precise attribution of phenotypic effects to pH-dependent drug distribution rather than target engagement.

Electron-Withdrawing Pharmacophore Probe in β-Hematin Inhibition Assays

The correlation of β-hematin inhibitory activity (log BHIA50) with Hammett σ constants and CHelpG charges for the 7-nitro series, as distinct from the hydrophobicity-driven inhibition of 7-chloro analogs [2], positions 7-nitroquinolin-4-amine as a specialized probe for mapping the electron-withdrawing pharmacophore space of hemozoin inhibitors. This compound should be prioritized when the research objective is to decouple electronic from lipophilic contributions to heme detoxification inhibition.

SAR Benchmarking for 7-Position Substituent Effects in 4-Aminoquinoline Libraries

With a quinoline nitrogen pKa of 6.28—the lowest in a reported series of 11 different 7-substituents [1]—7-nitroquinolin-4-amine defines the lower boundary of the pKa range accessible through 7-position modification. Procuring this compound for library screening enables SAR teams to anchor their pKa-activity relationships and design analogs with intermediate pKa values for optimal vacuolar accumulation.

Physicochemical Reference Standard for LogP and pKa Calibration in Quinoline Series

The well-characterized cLogP (~2.83) and experimentally determined pKa (6.28) [1] of 7-nitroquinolin-4-amine make it a reliable reference standard for calibrating computational logP, logD, and pKa prediction models applied to 4-aminoquinoline chemical space. Its distinct electronic profile aids in validating in silico models that predict ionization-dependent drug distribution in subcellular compartments.

Application
Selection Property
Validation Focus
pH trapping mechanism studies
Distinct pKa and vacuolar accumulation profile
Quantitative vacuolar accumulation gradient
β-Hematin inhibition mechanism studies
Electron-withdrawing-driven inhibition phenotype
Decoupling electronic from lipophilic contributions
7-Position SAR library screening
Lowest pKa boundary in 4-aminoquinoline series
pKa-activity relationship anchoring
Computational model calibration
Experimentally characterized pKa and cLogP
In silico prediction validation for ionization-dependent distribution
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